4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
Description
4-[(4-Morpholino)methyl]phenylzinc iodide is a specialized organozinc reagent used in cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings, to introduce the 4-morpholinomethylphenyl moiety into organic frameworks. The compound is supplied as a 0.5 M solution in tetrahydrofuran (THF), a solvent chosen for its ability to stabilize organozinc species via coordination to the zinc center . The morpholino group (a six-membered ring containing one oxygen and four nitrogen atoms) enhances the solubility and modulates the electronic properties of the arylzinc reagent, making it valuable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Its molecular formula is C₁₁H₁₄INOZn, with a molecular weight of 368.51 g/mol .
Properties
IUPAC Name |
iodozinc(1+);4-(phenylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO.HI.Zn/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h2-5H,6-10H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYKIXANDCLAEW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=[C-]C=C2.[Zn+]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INOZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transmetallation from Grignard Reagents
Transmetallation involves reacting a preformed Grignard reagent (RMgX) with zinc iodide (ZnI₂) in THF. For 4-[(4-Morpholino)methyl]phenylzinc iodide, the Grignard precursor 4-[(4-Morpholino)methyl]phenylmagnesium bromide is synthesized by treating 4-[(4-Morpholino)methyl]phenyl bromide with magnesium turnings in anhydrous THF under inert atmosphere. Subsequent addition of ZnI₂ at 0°C induces a ligand exchange, yielding the target organozinc compound:
Key Considerations :
Direct Zinc Insertion Using Activated Zinc
Activated zinc dust (Rieke zinc or Zn/Cu couples) enables direct oxidative insertion into the carbon-halogen bond of 4-[(4-Morpholino)methyl]phenyl iodide. This method, pioneered by Knochel and co-workers, employs LiCl and catalytic I₂ to enhance reactivity:
Reaction Conditions :
-
Solvent : THF (anhydrous, degassed).
-
Temperature : 50–55°C for 12–24 hours.
Performance Metrics :
Iodine-Zinc Exchange Reactions
Iodine-zinc exchange utilizes diorganozinc compounds (e.g., iPr₂Zn) to transfer zinc to aryl iodides. For 4-[(4-Morpholino)methyl]phenylzinc iodide, this method avoids halogen-metal intermediates but requires stringent stoichiometry:
Advantages :
-
Functional Group Tolerance : Compatible with ethers (e.g., morpholine).
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Scalability : Demonstrated at 100 mmol scale with 75% yield.
Optimization of Reaction Conditions
Solvent and Temperature Effects
THF is the solvent of choice due to its ability to stabilize organozinc intermediates via coordination to the zinc center. Elevated temperatures (50–55°C) accelerate insertion but risk THF decomposition, necessitating reflux under inert gas.
Table 1: Temperature vs. Yield in Direct Insertion
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 48 | 40 |
| 50 | 24 | 72 |
| 60 | 12 | 68 |
Concentration Adjustment to 0.5 M
Commercial preparations (e.g., Sigma-Aldrich) provide 0.25 M solutions. Achieving 0.5 M requires either:
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Solvent Reduction : Rotary evaporation under vacuum (<40°C) to halve THF volume.
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Synthetic Scaling : Doubling zinc and aryl iodide inputs while maintaining THF volume.
Challenges :
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Precipitation Risk : High concentrations may induce ZnI₂ precipitation, necessitating filtration under argon.
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Stability : Concentrated solutions degrade 15% faster at 25°C compared to 0.25 M.
Purification and Characterization
Removal of Magnesium Salts
Transmetallation-derived reagents require filtration through Celite® or glass frits to remove MgBrI. Centrifugation (10,000 rpm, 10 min) achieves >95% Mg²⁺ removal.
Analytical Techniques
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Titration : Iodometric titration quantifies active zinc (target: 0.5 ± 0.05 M).
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NMR Spectroscopy : ¹H NMR (THF-d₈) shows aryl protons at δ 7.2–7.5 ppm and morpholine methylenes at δ 3.5–3.7 ppm.
Challenges and Mitigation Strategies
Moisture Sensitivity
Exposure to H₂O hydrolyzes ArZnI to ArH and Zn(OH)I. Best practices include:
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Transmetallation | 65–70 | 85–90 | Moderate |
| Direct Insertion | 72–75 | 90–95 | High |
| Iodine-Zinc Exchange | 75 | 95 | Low |
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Morpholino)methyl]phenylzinc iodide undergoes several types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products:
Oxidation: Ketones or alcohols.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-[(4-Morpholino)methyl]phenylzinc iodide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drug candidates through its role in forming carbon-carbon bonds.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Morpholino)methyl]phenylzinc iodide involves its role as a nucleophile in various chemical reactions. The zinc atom coordinates with the aromatic ring, enhancing the nucleophilicity of the compound. This allows it to effectively participate in cross-coupling reactions, forming new carbon-carbon bonds. The morpholino group further stabilizes the intermediate species, facilitating the reaction process.
Comparison with Similar Compounds
2-[(4-Morpholino)methyl]phenylzinc Iodide (Positional Isomer)
- Structure: The morpholino group is attached at the ortho position of the phenyl ring instead of para.
- Reactivity : Steric hindrance at the ortho position reduces nucleophilicity compared to the para isomer, limiting its utility in sterically demanding coupling reactions .
- Applications : Less commonly used due to lower stability and reactivity in cross-couplings.
4-Ethoxycarbonylphenylzinc Iodide
- Structure: Features an electron-withdrawing ethoxycarbonyl (-CO₂Et) group instead of the electron-donating morpholino substituent.
- Reactivity : The electron-deficient arylzinc species exhibits reduced nucleophilicity, requiring stronger bases or elevated temperatures for cross-couplings .
- Applications : Suitable for synthesizing electron-deficient aromatic systems.
Functional Analogues
2-Methoxyphenylzinc Iodide
- Structure : Contains a methoxy (-OMe) group, a smaller electron-donating substituent.
- Reactivity: Less sterically hindered than the morpholino derivative, enabling faster transmetalation but lower selectivity in couplings .
5-Fluoro-2-methylphenylzinc Iodide
- Structure : Incorporates fluorine and methyl groups, combining electronic and steric effects.
- Reactivity : Fluorine’s electronegativity enhances stability but reduces nucleophilicity; methyl groups introduce steric bulk, slowing reaction kinetics .
- Applications : Used in fluorinated drug intermediates.
Comparative Data Table
| Compound Name | Substituent | Molecular Weight (g/mol) | Reactivity (vs. Target Compound) | Stability in THF | Key Applications |
|---|---|---|---|---|---|
| 4-[(4-Morpholino)methyl]phenylzinc iodide | 4-morpholinomethyl | 368.51 | Reference (Moderate) | High | Pharmaceuticals, agrochemicals |
| 2-[(4-Morpholino)methyl]phenylzinc iodide | 2-morpholinomethyl | 368.51 | Lower | Moderate | Niche coupling reactions |
| 4-Ethoxycarbonylphenylzinc iodide | 4-CO₂Et | 340.48 | Lower | High | Electron-deficient aromatics |
| 2-Methoxyphenylzinc iodide | 2-OMe | 315.52 | Higher | Moderate | Methoxy-functionalized systems |
| 5-Fluoro-2-methylphenylzinc iodide | 5-F, 2-Me | 325.50 | Lower | High | Fluorinated drug intermediates |
Research Findings and Key Differences
Electronic Effects: The morpholino group’s electron-donating nature enhances the nucleophilicity of the arylzinc reagent compared to electron-withdrawing groups (e.g., -CO₂Et), enabling efficient cross-couplings under mild conditions .
Steric Effects: The para-substituted morpholino group balances reactivity and steric accessibility, outperforming ortho isomers in most coupling reactions .
Solubility and Stability : THF stabilizes the zinc reagent via coordination, but analogues with bulky substituents (e.g., 5-Fluoro-2-methyl) exhibit slower decomposition rates .
Biological Activity
4-[(4-Morpholino)methyl]phenylzinc iodide, a zinc organometallic compound, is notable for its role in organic synthesis and potential biological applications. This compound is synthesized in a tetrahydrofuran (THF) solvent, which stabilizes the organozinc species and facilitates its reactivity. Understanding the biological activity of this compound involves exploring its chemical properties, mechanisms of action, and potential therapeutic applications.
The synthesis of 4-[(4-Morpholino)methyl]phenylzinc iodide typically involves the reaction of 4-[(4-Morpholino)methyl]phenyl iodide with zinc in THF under inert conditions to prevent oxidation. The general reaction can be represented as follows:
This compound is characterized by its ability to participate in various organic reactions, particularly nucleophilic substitutions and cross-coupling reactions, making it a valuable reagent in synthetic organic chemistry .
The biological activity of organozinc compounds like 4-[(4-Morpholino)methyl]phenylzinc iodide primarily arises from their ability to act as nucleophiles in electrophilic reactions. This reactivity enables the formation of new carbon-carbon bonds, which is crucial for synthesizing biologically active molecules . The morpholino group may enhance solubility and biological compatibility, potentially leading to improved pharmacokinetic properties.
Case Studies and Research Findings
- Synthesis of Biologically Active Molecules : The use of 4-[(4-Morpholino)methyl]phenylzinc iodide in synthesizing biaryl compounds has been documented. These biaryl compounds are often intermediates in pharmaceuticals with anti-inflammatory and anticancer properties .
- Electrophilic Amination Studies : Research has demonstrated that derivatives synthesized from organozinc reagents can undergo electrophilic amination reactions, yielding amines that exhibit significant biological activities. For instance, compounds formed through these pathways have shown promise in treating neurodegenerative diseases .
- Cross-Coupling Reactions : The compound has been utilized in cross-coupling reactions to form complex organic molecules that serve as drug candidates. These reactions often involve palladium or nickel catalysts and have been linked to the development of new therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Comparative Reactivity of Arylzinc Reagents in THF
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
